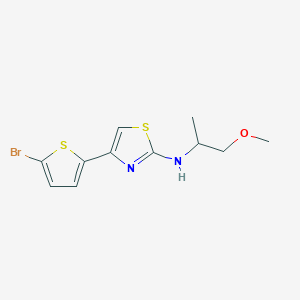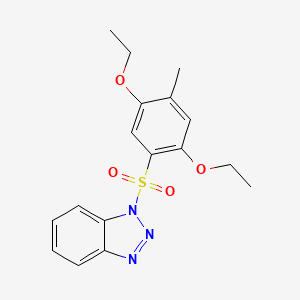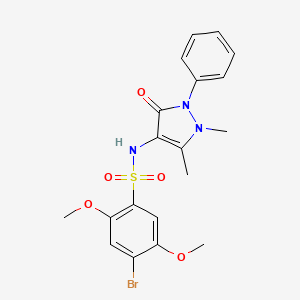
4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide, also known as BIMS, is a chemical compound that has been widely used in scientific research due to its unique properties. BIMS is a sulfonamide derivative that possesses both bromine and iodine atoms on its phenyl ring. This compound has been studied extensively for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide involves its ability to bind to specific proteins and inhibit their function. This compound binds to the hydrophobic pocket of proteins, which is a critical site for protein-protein interactions. By binding to this site, this compound can disrupt the interactions between proteins and inhibit their function. This mechanism of action has been studied extensively and has been shown to be effective in inhibiting the function of various proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the function of specific proteins, which can lead to a variety of effects depending on the protein being targeted. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer effects, as it can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in high yields and purity. This compound is also stable and can be stored for long periods without degradation. However, there are also limitations to the use of this compound in lab experiments. It can be difficult to determine the specificity of this compound for a particular protein, as it can bind to multiple proteins with similar hydrophobic pockets. Additionally, the effects of this compound on protein function can be difficult to interpret, as it can have both direct and indirect effects on protein function.
Orientations Futures
There are several future directions for the use of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide in scientific research. One area of interest is the development of new drugs based on the structure of this compound. This compound has been studied as a potential scaffold for drug design, and further research in this area could lead to the development of new therapeutic agents. Another area of interest is the use of this compound in the study of protein-protein interactions. Further research in this area could lead to a better understanding of the mechanisms of protein-protein interactions and could lead to the development of new drugs that target these interactions. Additionally, further research is needed to determine the specificity of this compound for particular proteins and to develop methods for determining the effects of this compound on protein function.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. This reaction yields this compound in high yields and purity. The synthesis of this compound has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a therapeutic agent in the treatment of cancer, diabetes, and other diseases. This compound has also been used as a tool to study protein-protein interactions, as it can bind to specific proteins and inhibit their function. Additionally, this compound has been used in the development of new drugs and has been studied as a potential scaffold for drug design.
Propriétés
IUPAC Name |
4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrINO2S/c1-9-8-14(10(2)7-13(9)15)20(18,19)17-12-5-3-11(16)4-6-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVBZQYCJUTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrINO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)


![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)

